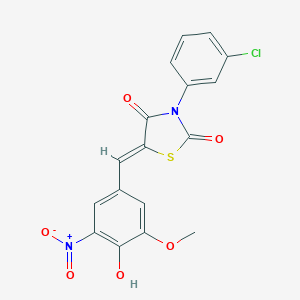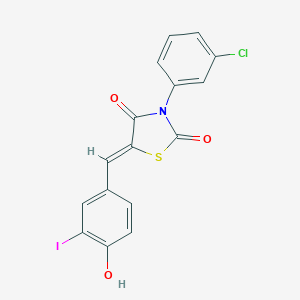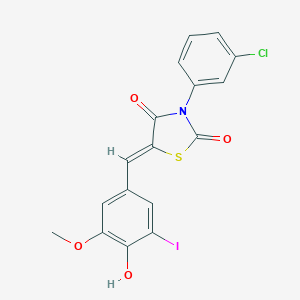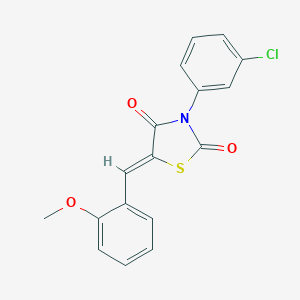![molecular formula C19H21N5OS B301288 N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B301288.png)
N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide, also known as DMTA-SA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用机制
N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide is believed to exert its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide has also been shown to modulate the activity of certain signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce inflammation and oxidative stress in cells and tissues. N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide in lab experiments is its potential therapeutic properties. It may be useful in studying the mechanisms of various diseases and developing new treatments. However, one limitation of using N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide is its relatively new discovery, and more research is needed to fully understand its effects and potential applications.
未来方向
There are several future directions for research on N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide. One direction is to further investigate its potential therapeutic properties in various diseases, including neurodegenerative diseases and cancer. Another direction is to study the safety and toxicity of N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide in animal models and humans. Additionally, the development of new synthesis methods and modifications of N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide may lead to improved therapeutic properties and applications.
合成方法
N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide can be synthesized through a multistep process involving the reaction of 3,4-dimethylphenylhydrazine with 1,3-dibromoacetone to form the tetrazole intermediate. The intermediate is then reacted with thioacetic acid to form the final product, N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide.
科学研究应用
N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide has shown potential as a therapeutic agent in various scientific research studies. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
产品名称 |
N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide |
|---|---|
分子式 |
C19H21N5OS |
分子量 |
367.5 g/mol |
IUPAC 名称 |
N-(3,4-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H21N5OS/c1-12-5-7-16(9-14(12)3)20-18(25)11-26-19-21-22-23-24(19)17-8-6-13(2)15(4)10-17/h5-10H,11H2,1-4H3,(H,20,25) |
InChI 键 |
WVINDSUZNIDPHD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC(=C(C=C3)C)C)C |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC(=C(C=C3)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B301205.png)
![3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301206.png)

![3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301210.png)
![3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301212.png)





![4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B301222.png)
![4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B301225.png)
![4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B301226.png)
![(4Z)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione](/img/structure/B301227.png)